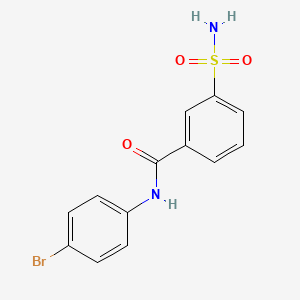

N-(4-bromophenyl)-3-sulfamoylbenzamide

Description

Overview of Sulfamoylbenzamide Derivatives in Medicinal Chemistry

The sulfamoylbenzamide core is a cornerstone in the development of various therapeutic agents. Sulfonamides, a key component of this structure, are recognized for their wide range of pharmacological applications, including antihypertensive, antibacterial, anticancer, and anti-inflammatory properties. nih.gov They are known to be effective against both Gram-positive and Gram-negative bacteria. nih.gov

This structural motif is particularly prominent in the design of inhibitors for specific enzymes. For instance, sulfamoylbenzamide derivatives have been extensively investigated as capsid assembly modulators for the hepatitis B virus (HBV). nih.govnih.gov They have also been synthesized and evaluated as selective inhibitors of human nucleoside-triphosphate diphosphatases (h-NTPDases), which are implicated in conditions like thrombosis, diabetes, inflammation, and cancer. nih.gov

Furthermore, the versatility of the sulfamoylbenzamide scaffold allows for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic properties. Researchers have successfully synthesized libraries of these derivatives by reacting key intermediates with a range of primary and secondary amines, amino acids, and other sulfonamides. nih.gov

Significance of the N-(4-bromophenyl)-3-sulfamoylbenzamide Scaffold

The this compound scaffold is of particular interest due to the specific contributions of its constituent parts. The bromophenyl group can engage in halogen bonding, a type of non-covalent interaction that can influence a molecule's binding affinity to its biological target. This has been observed in studies of related compounds where a 3-bromophenylamino moiety was found to be beneficial for anticancer activity. researchgate.net

The sulfamoyl portion of the molecule is crucial for its activity as a carbonic anhydrase (CA) inhibitor. nih.govnih.gov Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer. wikipedia.orgdrugs.comdrugbank.com The sulfamoyl group can interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme.

The synthesis of derivatives from scaffolds like this compound often involves multi-step chemical reactions. For example, the synthesis of related 2,5-disubstituted benzenesulfonamides starts from 4-chloro-3-sulfamoylbenzoic acid, which undergoes a series of reactions including esterification and amidation to yield the final products. acs.org

General Research Landscape and Therapeutic Relevance

The research landscape for sulfamoylbenzamide derivatives, including those based on the this compound scaffold, is vibrant and focused on several key therapeutic areas.

Anticancer Activity: A significant area of research is the development of these compounds as anticancer agents. They have been investigated as inhibitors of carbonic anhydrase isozymes IX and XII, which are overexpressed in many solid tumors and contribute to their survival and metastasis. nih.gov For example, novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have shown potent and broad-spectrum anticancer activity. researchgate.netnih.gov Research has also explored the anticancer potential of related structures, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, against various cancer cell lines. mdpi.com

Antiviral Activity: As mentioned earlier, sulfamoylbenzamide derivatives are being actively developed as HBV capsid assembly modulators. nih.govnih.gov These compounds can disrupt the formation of the viral capsid, a crucial step in the HBV life cycle. nih.gov

Carbonic Anhydrase Inhibition: The inhibition of carbonic anhydrases for the treatment of glaucoma is a well-established therapeutic approach. wikipedia.orgdrugs.com Research into 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides has yielded derivatives with strong topical antiglaucoma properties. nih.gov Some of these compounds have demonstrated low nanomolar affinity for CA isozymes II and IV, which are involved in aqueous humor secretion in the eye. nih.gov

The following table provides examples of the inhibitory activity of various sulfamoylbenzamide derivatives against different biological targets:

| Compound ID | Target | Activity (IC50 / KI) | Reference |

| 7j | Carbonic Anhydrase XII | KI = 0.081 µM | nih.gov |

| 7l | Carbonic Anhydrase IX | KI = 0.317 µM | nih.gov |

| 7h | Carbonic Anhydrase IX | KI = 1.324 µM | nih.gov |

| 7h | Carbonic Anhydrase XII | KI = 0.435 µM | nih.gov |

| 2d | h-NTPDase8 | IC50 = 0.28 µM | nih.gov |

| 3i | h-NTPDase3 | IC50 = 0.72 µM | nih.gov |

| 3i | h-NTPDase1 | IC50 = 2.88 µM | nih.gov |

| NVR 3-778 | Hepatitis B Virus | EC50 = 0.73 µM | nih.gov |

| 7b | Hepatitis B Virus | EC50 = 0.83 µM | nih.gov |

This interactive data table highlights the potency and selectivity of various sulfamoylbenzamide derivatives against their respective targets.

Properties

IUPAC Name |

N-(4-bromophenyl)-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-10-4-6-11(7-5-10)16-13(17)9-2-1-3-12(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNBWBLFUJVWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of N 4 Bromophenyl 3 Sulfamoylbenzamide and Analogues

Established Synthetic Methodologies for the Sulfamoylbenzamide Core

The traditional synthesis of N-(4-bromophenyl)-3-sulfamoylbenzamide involves a linear, three-step sequence: chlorosulfonation of a benzoic acid derivative, formation of the sulfonamide, and finally, the creation of the carboxamide bond. nih.gov

Chlorosulfonation of Benzoic Acid Derivatives

The initial step in forming the sulfamoylbenzamide core is the electrophilic substitution of a benzoic acid derivative with chlorosulfonic acid. This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, which is a critical precursor for the subsequent sulfonamide formation.

The general procedure involves the careful addition of the benzoic acid derivative to an excess of cooled chlorosulfonic acid. rsc.org The reaction mixture is then heated for several hours to drive the reaction to completion. rsc.orggoogle.com For electron-deficient benzoic acids, the reaction often requires elevated temperatures and a slight excess of chlorosulfonic acid. nih.gov For example, 3-(chlorosulfonyl)benzoic acid can be prepared by heating benzoic acid with chlorosulfonic acid at 95°C for 12 hours. rsc.org Similarly, the chlorosulfonation of 4-bromobenzoic acid is achieved by heating it with chlorosulfonic acid at 145°C for eight hours. google.com Upon completion, the mixture is poured onto ice, causing the desired sulfonyl chloride product to precipitate, which can then be collected by vacuum filtration. rsc.org

The conditions for this reaction can vary depending on the specific benzoic acid derivative used, as shown in the table below.

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Benzoic Acid | Chlorosulfonic acid | 95 °C, 12 h | 3-(Chlorosulfonyl)benzoic acid | 80% | rsc.org |

| 4-Bromobenzoic acid | Chlorosulfonic acid | 145 °C, 8 h | 4-Bromo-3-(chlorosulfonyl)benzoic acid | Not specified | google.com |

| 4-Chlorobenzoic acid | Chlorosulfonic acid | 140 °C, 6 h | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Not specified | google.com |

| 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Sodium sulfate | 145 °C, 5 h | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | Not specified | patsnap.com |

This interactive table summarizes various reported conditions for the chlorosulfonation of benzoic acid derivatives.

Sulfonamide Formation Reactions

Following the synthesis of the sulfonyl chloride, the next step is the formation of the sulfonamide. This is typically achieved by reacting the 3-(chlorosulfonyl)benzoic acid intermediate with an appropriate amine. In the synthesis of this compound, the key intermediate 3-(N-(4-bromophenyl)sulfamoyl)benzoic acid is formed at this stage.

A common method involves reacting the sulfonyl chloride with the amine in an aqueous medium at room temperature. nih.govrsc.org The pH of the reaction is then adjusted with acid to precipitate the sulfamoylbenzoic acid product. rsc.org For instance, reacting 5-(chlorosulphonyl)-2-substitutedbenzoic acid with amines such as cyclopropylamine, morpholine (B109124), or p-bromoaniline in water yields the corresponding sulfamoylbenzoic acids. nih.govrsc.org Alternative solvents like lower molecular weight alcohols can also be employed. google.com Another approach involves the use of N-silylamines, which react efficiently with sulfonyl chlorides to produce sulfonamides. nih.gov

Carboxamide Coupling Procedures (e.g., Carbodiimide-Mediated Coupling)

The final step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid group of the sulfamoylbenzoic acid intermediate and an amine.

A widely used and efficient method for this transformation is carbodiimide-mediated coupling. nih.gov This procedure often utilizes coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) in combination with an activator such as 4-Dimethylaminopyridine (DMAP) or Hydroxybenzotriazole (HOBt). rsc.orgresearchgate.net In a typical reaction, the sulfamoylbenzoic acid is dissolved in a suitable solvent mixture, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF), to which the amine, EDC, and DMAP are added. The reaction is stirred at room temperature until completion. rsc.org This method has been reported to produce the final this compound product in high yield (92%) as a white solid after purification. rsc.org

Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride using a reagent like thionyl chloride. The resulting acyl chloride is then reacted with the amine to form the amide bond. nanobioletters.com

| Coupling Reagent | Activator/Additive | Solvent | Key Features | Reference |

| EDC.HCl | DMAP | DCM/DMF | High yield (92%), overnight reaction at room temperature. | rsc.org |

| EDCI | HOBt | Not Specified | Used for synthesizing various N-(4-sulfamoylphenyl)benzamide derivatives. | researchgate.net |

| Thionyl Chloride | Anhydrous CH₂Cl₂ | Anhydrous CH₂Cl₂ | Two-step process: formation of acid chloride followed by amidation. | nanobioletters.com |

This interactive table outlines different carboxamide coupling procedures used in the synthesis of sulfamoylbenzamides.

Advanced Synthetic Approaches and Optimization

To improve reaction times, yields, and environmental footprint, modern synthetic techniques have been applied to the synthesis of sulfamoylbenzamides.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net This technology can be applied to various steps in the synthesis of this compound and its analogs.

Reactions are conducted in specialized microwave reactors that allow for precise temperature and pressure control. amazonaws.com For example, the synthesis of sulfonamides can be achieved by reacting sulfonyl chlorides with amines under microwave irradiation, often resulting in better yields in a fraction of the time required by traditional methods. rasayanjournal.co.in The use of microwave heating is considered a green chemistry approach due to its efficiency and reduced energy consumption. researchgate.net Some advanced methods even involve cooling the reaction vessel externally while simultaneously applying microwave irradiation, a technique known as Enhanced Microwave Synthesis (EMS), which allows more energy to be applied directly to the reaction mixture. psu.edu

Flow Chemistry Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a flask, offers significant advantages for chemical synthesis, particularly in a pharmaceutical context. mdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. strath.ac.uknoelresearchgroup.com

The multi-step synthesis of sulfamoylbenzamides can be streamlined into a continuous, automated process using flow chemistry. noelresearchgroup.com This approach is particularly beneficial for handling hazardous reagents or unstable intermediates, which can be generated and consumed in situ, minimizing risk. nih.gov The enhanced heat and mass transfer in flow reactors can enable reactions that are difficult to control in traditional batch setups. nih.gov While specific applications to this compound are not extensively detailed, the principles of flow chemistry are readily applicable to the individual synthetic steps (chlorosulfonation, sulfonamide formation, and amidation), offering a pathway to a more efficient and scalable manufacturing process. strath.ac.uk

Derivatization and Analog Design for this compound

The design of analogues for this compound focuses on the strategic introduction of a variety of chemical moieties to probe interactions with biological targets. The primary synthetic route to achieve this involves the formation of the amide bond, a versatile and well-established transformation in organic synthesis. A common approach is the coupling of a carboxylic acid with an amine, facilitated by a coupling agent.

In the context of this compound analogues, the synthesis can be envisioned through two main pathways for derivatization. One pathway involves modifying the sulfamoyl portion of the molecule, while the other focuses on altering the substituents on the benzamide (B126) ring system. A general and effective method for creating a library of such analogues is through carbodiimide-mediated coupling reactions. This strategy allows for the linkage of a diverse set of amines to a carboxylic acid precursor, thereby introducing a wide range of substituents. nih.gov

The modification of aryl and alkyl substituents on the this compound scaffold is a key strategy to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can significantly influence how the molecule interacts with its biological target, potentially leading to improved potency and selectivity.

The aryl group, specifically the 4-bromophenyl moiety, offers several avenues for modification. The bromine atom can be replaced with other halogens (e.g., chlorine, fluorine) or with alkyl, alkoxy, or nitro groups to explore the electronic and steric requirements of the binding pocket. Furthermore, the substitution pattern on this aromatic ring can be varied to investigate different isomers.

On the other hand, the alkyl substituents are typically introduced on the sulfamoyl nitrogen or as part of the benzamide structure. The introduction of various alkyl groups, from simple linear chains to more complex branched or cyclic systems, allows for a systematic exploration of the hydrophobic pockets within the target protein. These modifications are instrumental in optimizing the van der Waals interactions between the ligand and the receptor.

A significant effort in the analogue design of sulfamoyl-benzamides has been the introduction of a wide array of substituents to explore a broad chemical space. nih.gov This exploration is guided by the desire to identify functional groups that can form favorable interactions with the target protein, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. The synthesis of these derivatives is often achieved by reacting a suitable carboxylic acid precursor with a diverse panel of amines.

Research in this area has successfully incorporated a variety of substituents, including:

n-Butyl: The introduction of a flexible n-butyl group can probe for the presence of hydrophobic channels or pockets in the binding site.

Cyclopropyl (B3062369): A cyclopropyl group introduces conformational rigidity and a different steric profile compared to linear alkyl chains, which can be beneficial for binding affinity.

Benzylamine (B48309): The benzylamine moiety introduces an additional aromatic ring and a secondary amine, providing opportunities for pi-stacking interactions and hydrogen bonding.

Morpholine: As a cyclic ether and a secondary amine, morpholine is a versatile substituent that can improve aqueous solubility and act as a hydrogen bond acceptor.

Substituted Anilines: The use of various substituted anilines allows for the fine-tuning of the electronic properties and steric bulk of the aryl group attached to the amide nitrogen. This enables a detailed investigation of the SAR of this part of the molecule.

The synthesis of these diverse analogues is typically accomplished through a straightforward and efficient process. For instance, sulfamoyl-benzamide derivatives can be prepared by synthesizing sulfonamides in an aqueous medium from a chlorosulfonylbenzoic acid intermediate. Subsequently, the carboxamide is formed via carbodiimide (B86325) coupling, which allows for the attachment of the various substituents mentioned above. nih.gov

The following table summarizes the types of diverse substituents that have been explored in the design of sulfamoyl-benzamide analogues.

| Substituent Type | Example(s) | Rationale for Inclusion |

| Alkyl | n-Butyl, Cyclopropyl | Exploration of hydrophobic interactions and conformational rigidity. |

| Arylalkyl | Benzylamine | Introduction of aromatic and hydrogen bonding features. |

| Heterocyclic | Morpholine | Enhancement of solubility and hydrogen bonding capacity. |

| Aryl | Substituted Anilines | Fine-tuning of electronic and steric properties. |

This systematic derivatization approach, utilizing a range of chemical functionalities, is essential for the development of potent and selective this compound analogues and for elucidating the key structural features required for their biological activity.

Computational Chemistry and Molecular Modeling of N 4 Bromophenyl 3 Sulfamoylbenzamide and Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking studies are widely employed to predict the binding affinity and mode of interaction between a ligand and its target protein. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of the interaction, with more negative values indicating a stronger, more favorable binding. For derivatives containing a bromophenyl moiety, docking simulations have been performed against various enzymes to assess their inhibitory potential.

For example, in studies of similar quinoline-based iminothiazoline derivatives, docking against the elastase enzyme revealed strong binding affinities. One such derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, exhibited a docking score of -7.4 kcal/mol against elastase. nih.gov In another study, quinazoline (B50416) derivatives bearing a sulfamerazine (B1682647) moiety were docked against several enzymes, including the SARS-CoV-2 main protease (3CLpro), with binding affinities for some compounds reaching -8.9 kcal/mol, indicating potent interaction. mdpi.com

The docking process generates multiple possible binding orientations, or "poses," of the ligand within the active site of the enzyme. The most stable pose is typically the one with the lowest energy score. Analysis of these poses is critical to understanding how the ligand fits into the binding pocket and which functional groups are positioned to interact with key residues. researchgate.net These studies collectively show that bromophenyl-containing compounds can achieve high binding affinities with various enzymatic targets, a crucial first step in evaluating their potential as inhibitors.

Table 1: Example Binding Affinities of Bromophenyl-Containing Derivatives Against Various Enzyme Targets

| Compound Class | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline-based Iminothiazoline | Elastase | -7.4 | nih.gov |

| Quinazoline-Sulfamerazine | sPLA2 | -8.9 | mdpi.com |

| Quinazoline-Sulfamerazine | cPLA2 | -8.7 | mdpi.com |

| Quinazoline-Sulfamerazine | 3CLpro (SARS-CoV-2) | -8.5 | mdpi.com |

Beyond predicting binding energy, molecular docking provides detailed maps of the interactions between the ligand and the amino acid residues of the enzyme's active site. These interactions, which stabilize the ligand-receptor complex, are typically visualized in both 2D and 3D formats.

Key interactions observed for bromophenyl-containing compounds include:

Hydrogen Bonds: These are crucial for anchoring the ligand in the correct orientation. For instance, the amide or sulfamoyl groups in N-(4-bromophenyl)-3-sulfamoylbenzamide could act as hydrogen bond donors or acceptors. In a study of a quinoline-based iminothiazoline, a hydrogen bond was observed between the ligand and the Gln34 residue of the elastase enzyme, with a bond length of 3.1 Å. nih.gov

Hydrophobic Interactions: The phenyl and bromophenyl rings are nonpolar and tend to interact favorably with hydrophobic amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine within the enzyme's binding pocket. nih.gov

Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like oxygen or nitrogen) on an amino acid residue. This type of interaction is increasingly recognized as significant in drug design.

Three-dimensional visualizations show the ligand nestled within the contours of the enzyme's active site, while 2D diagrams provide a clear, schematic representation of the specific amino acid residues involved and the types of bonds formed. mdpi.com For example, 3D images generated with software like Chimera-UCSF can illustrate the binding disposition, while 2D maps clearly lay out the network of hydrogen bonds and hydrophobic contacts. mdpi.com

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a powerful tool for calculating a molecule's optimized geometry and a range of quantum chemical parameters that describe its stability and reactivity.

Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometry optimization, uses DFT methods (commonly with the B3LYP functional and a basis set like 6-311++G(d,p)) to find the conformation with the lowest possible energy. nih.gov The optimization provides precise values for bond lengths, bond angles, and dihedral angles. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electron density across the molecule. The molecular electrostatic potential (MEP) surface is a particularly useful visualization that maps the electrostatic potential onto the electron density surface. The MEP helps identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. bohrium.com These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively, and can predict where intermolecular interactions, such as hydrogen bonds, are likely to occur. nih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govscispace.com The analysis partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule within the crystal) dominates the electron distribution of the procrystal. By mapping properties onto this surface, one can gain a detailed understanding of the forces holding the crystal together.

The key outputs of this analysis include:

d_norm maps: These maps visualize intermolecular contacts by color-coding them based on their distance relative to the van der Waals (vdW) radii of the interacting atoms. Red spots indicate contacts shorter than the vdW radii (strong interactions like hydrogen bonds), white areas represent contacts at the vdW distance, and blue areas indicate contacts longer than the vdW radii. nih.govscispace.com

2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative breakdown of each type of interaction's contribution to the total Hirshfeld surface. nih.gov

For molecules containing bromophenyl groups, Hirshfeld analysis typically reveals the significance of several types of contacts. bohrium.comnih.gov The percentage contributions of these interactions help to understand the packing forces in the solid state.

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Bromophenyl-Containing Compound

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 19.5% |

| N···H / H···N | 17.3% |

| C···H / H···C | 15.5% |

| Br···H / H···Br | 11.7% |

| O···H / H···O | 11.0% |

Data derived from analysis of a similar compound, 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals is the HOMO-LUMO energy gap (ΔE). researchgate.net A smaller energy gap generally signifies a more reactive, more polarizable molecule, while a larger gap suggests higher kinetic stability. researchgate.netorientjchem.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. orientjchem.orgresearchgate.net These descriptors, derived from conceptual DFT, provide a quantitative basis for comparing the reactivity of different compounds.

Table 3: Key Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A small gap suggests higher reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. orientjchem.org |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness. Soft molecules are more reactive. orientjchem.org |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | The negative of electronegativity; relates to the "escaping tendency" of electrons. dergipark.org.tr |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy stabilization when a molecule acquires additional electronic charge. orientjchem.org |

These computational analyses provide a comprehensive profile of this compound, elucidating its potential biological interactions and inherent chemical properties, which are invaluable for its rational design and modification as a potential therapeutic agent.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. uni-muenchen.de In drug discovery, MD simulations are critical for understanding the stability of a ligand-protein complex and observing the conformational changes that may occur upon binding. tandfonline.com The process involves simulating the behavior of the docked complex in a solvated, physiological environment, providing a dynamic view that complements the static picture offered by molecular docking.

For derivatives of benzamides and sulfonamides, MD simulations have been employed to validate the results of molecular docking studies. nih.gov Researchers use these simulations to confirm the stability of the most promising compounds within the active site of their target proteins. nih.gov A key metric derived from MD simulations is the Root Mean Square Deviation (RMSD), which quantifies the average distance between the atoms of the superimposed protein-ligand complex over the simulation period. A stable RMSD value suggests that the ligand remains securely bound in the protein's active site without significant conformational changes, indicating a stable interaction. nih.gov

Studies on related benzamide (B126) derivatives targeting enzymes like α-glucosidase and α-amylase have utilized MD simulations to validate the binding stability of the most potent inhibitors. nih.gov Similarly, simulations have been used to analyze the behavior of novel sulfonamide derivatives designed as BRD4 inhibitors, confirming that the molecules remain stable in the target's binding pocket throughout the simulation trajectory. nih.govresearchgate.net These analyses provide strong evidence supporting the docking results and serve as a valuable reference for the further development of effective inhibitors. nih.gov

Table 1: Application of Molecular Dynamics Simulations in Benzamide/Sulfonamide Derivative Research

| Simulation Aspect | Purpose | Key Findings |

|---|---|---|

| Ligand-Protein Complex | To simulate the dynamic interactions between the compound and its target protein over time. | Provides insights into the flexibility of the ligand and the protein's active site. |

| RMSD Analysis | To measure the stability of the compound within the binding pocket. | Stable RMSD values indicate a sustained and stable binding interaction. nih.gov |

| Conformational Stability | To analyze the conformational behavior of the ligand and protein upon binding. | Confirms that the compound maintains its predicted binding mode. nih.gov |

| Validation | To validate and refine the results obtained from initial molecular docking studies. | Increases confidence in the predicted binding poses and interactions. nih.govnih.gov |

Homology Modeling for Protein Target Structures

The three-dimensional (3D) structure of a target protein is a prerequisite for structure-based drug design and molecular docking studies. nih.gov However, experimental structures determined by methods like X-ray crystallography or NMR spectroscopy are not always available. nih.gov In such cases, homology modeling, also known as comparative modeling, serves as a reliable computational technique to predict the 3D structure of a protein. numberanalytics.com The method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.govnumberanalytics.com

The process of homology modeling involves several key steps. nih.govscielo.org.za It begins with identifying a suitable template structure from a database like the Protein Data Bank (PDB). This template is a protein with a known experimental structure and significant sequence similarity to the target protein. numberanalytics.com The next step is to align the amino acid sequence of the target protein with the template sequence. numberanalytics.com Based on this alignment, a 3D model of the target protein is constructed. Finally, the generated model undergoes refinement and validation to ensure its stereochemical quality and accuracy. nih.gov

For compounds in the sulfamoyl-benzamide class, homology modeling has been instrumental. For instance, due to the unavailability of crystallographic structures for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are therapeutic targets for inflammation, cancer, and thrombosis, researchers have developed and utilized homology models. nih.gov These models of h-NTPDase isoforms were subsequently used for molecular docking studies to investigate how sulfamoyl-benzamide derivatives bind and inhibit these enzymes. nih.gov This approach allows for the rational design of selective inhibitors even in the absence of an experimentally determined protein structure.

Table 2: The Process of Homology Modeling

| Step | Description | Importance |

|---|---|---|

| 1. Template Selection | Identifying one or more proteins with known 3D structures and high sequence similarity to the target protein. numberanalytics.com | The quality of the template structure is a critical determinant of the final model's accuracy. scielo.org.za |

| 2. Sequence Alignment | Aligning the target's amino acid sequence with the template's sequence to identify conserved and variable regions. nih.gov | A correct alignment is crucial for accurately building the model's backbone. |

| 3. Model Building | Constructing the 3D coordinates of the target protein based on the aligned template structure. numberanalytics.com | This step translates the 1D sequence information into a 3D structural model. |

In Silico Prediction of Pharmacokinetic Profiles

A significant reason for the failure of drug candidates in late-stage clinical trials is poor pharmacokinetic properties. nih.gov The prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile at an early stage is therefore a crucial part of the drug discovery process. nih.govfrontiersin.org In silico ADME prediction tools use computational models to estimate these properties, allowing for the early identification of compounds with potentially unfavorable profiles and reducing the risk of late-stage attrition. nih.gov

These predictive models assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule, which correlate a compound's physicochemical properties with its potential for oral bioavailability. nih.gov Furthermore, specific pharmacokinetic parameters are evaluated. These include Caco-2 cell permeability to predict human intestinal absorption, blood-brain barrier (BBB) penetration, and interactions with key metabolic enzyme systems like Cytochrome P450 (CYP). frontiersin.org Predicting whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP2D6, CYP3A4) is vital for anticipating potential drug-drug interactions. frontiersin.org

For various benzamide and sulfonamide derivatives, in silico ADME prediction has been an integral part of their preclinical evaluation. nih.govnih.gov Studies have shown that these compounds generally exhibit good predicted solubility and absorption profiles, fulfilling the criteria of Lipinski's and Veber's rules. nih.gov Such analyses provide a comprehensive overview of a compound's likely behavior in the human body, guiding the selection of the most promising candidates for further experimental testing. researchgate.net

Table 3: Representative In Silico Predicted Pharmacokinetic Profile for a Benzamide Derivative

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five for oral bioavailability. nih.gov |

| LogP (Lipophilicity) | < 5 | Compliance with Lipinski's Rule of Five, indicating good absorption and permeation. frontiersin.org |

| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule of Five. |

| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule of Five. |

| Intestinal Absorption (Human) | High | Predicts efficient absorption from the gastrointestinal tract. frontiersin.org |

| Caco-2 Permeability | High | Indicates high likelihood of absorption across the intestinal epithelial cell layer. frontiersin.org |

| CYP2D6 Inhibitor | No | Low probability of causing drug-drug interactions via the CYP2D6 pathway. frontiersin.org |

| CYP3A4 Inhibitor | No | Low probability of causing drug-drug interactions via the CYP3A4 pathway. frontiersin.org |

Structure Activity Relationship Sar Investigations of N 4 Bromophenyl 3 Sulfamoylbenzamide Derivatives

Systematic Structural Modifications and Their Biological Impact

Systematic modifications of the N-(4-bromophenyl)-3-sulfamoylbenzamide core have led to the identification of derivatives with enhanced inhibitory activity and selectivity for specific enzyme isoforms. A key example is in the development of inhibitors for Sirtuin 2 (SIRT2), a target in neurodegenerative diseases. The parent compound, identified as C2-8, showed neuroprotective effects but had low potency as a SIRT2 inhibitor. elsevierpure.comnih.gov

A significant breakthrough came from the N-methylation of the sulfonamide group. This single modification dramatically increased the potency against SIRT2. nih.gov Further SAR studies explored changing the para-substituents on the phenyl rings and the N-alkyl substituent on the sulfonamide, leading to the identification of even more potent SIRT2 inhibitors. nih.gov

In the context of h-NTPDase inhibition, SAR studies revealed that the inhibitory potential of sulfamoyl benzamide (B126) derivatives is highly dependent on the nature and position of substituents. nih.gov For instance, attaching a chlorophenyl group to the amide resulted in significant inhibition of h-NTPDase3 and h-NTPDase8. nih.gov The synthesis of a library of derivatives with varied substituents on both the amide and sulfonamide moieties allowed for the discovery of potent and isoform-selective inhibitors for h-NTPDase1, -2, -3, and -8. nih.gov

Role of Specific Functional Groups and Moieties

The biological activity of this class of compounds is a composite of the contributions from its three main components: the 4-bromophenyl moiety, the sulfamoyl group, and the central benzamide core.

The 4-bromophenyl group plays a critical role in binding to target enzymes. In SIRT2, docking simulations suggest that the para-substituted amido moiety, which includes one of the 4-bromophenyl groups, can occupy two potential hydrophobic binding pockets. northwestern.edunih.gov The orientation of this ring is crucial for optimal interaction. For example, in N-methylated derivatives, the para-bromophenyl ring at the sulfonamide moiety aligns parallel to Phe119 and His187 residues in SIRT2, facilitating favorable π-π interactions. nih.gov Any distortion of this alignment, for instance by introducing a larger N-ethyl group on the sulfonamide, leads to a loss of potency due to steric hindrance and disrupted π-π stacking. nih.gov The presence of a halogen, such as bromine, is a common feature in developing potent inhibitors for various targets. mdpi.commdpi.com

The sulfamoyl group (-SO₂NH-) is a versatile pharmacophore known for its presence in a wide range of therapeutic agents. nih.gov In the context of this compound derivatives, this group is a key site for modification to tune potency and selectivity. For SIRT2 inhibitors, methylation of the sulfonamide nitrogen (to -SO₂N(CH₃)-) was found to be crucial for significant activity. nih.gov This N-methyl group appears to act as an anchor, positioning the adjacent p-bromoanilino group for more favorable hydrophobic interactions within the enzyme's binding site. nih.gov The increased potency is attributed to additional van der Waals contacts between the N-methylsulfonamide moiety and SIRT2. nih.gov For h-NTPDase inhibitors, substitutions on the sulfamoyl nitrogen with groups like cyclopropyl (B3062369) or morpholine (B109124) rings were shown to be critical in determining the inhibitory profile against different isoforms. nih.gov

Key Pharmacophoric Features for Target Recognition

Pharmacophore modeling based on SAR and docking studies reveals several key features essential for the activity of this compound class.

For SIRT2 inhibition, the essential pharmacophore includes:

Two aryl rings (the 4-bromophenyl groups) that engage in hydrophobic and π-π stacking interactions with residues like Phe119 and His187. nih.gov

A sulfonamide linker where a small N-alkyl group (specifically methyl) is critical for enhancing potency and anchoring the molecule correctly in the binding site. nih.gov

For h-NTPDase inhibition, the pharmacophoric requirements vary by isoform but generally involve:

The sulfamoyl-benzamide core as a central scaffold. nih.gov

Specific substituents on the amide nitrogen (e.g., 4-bromophenyl) and the sulfonamide nitrogen (e.g., morpholine, cyclopropyl) that dictate potency and isoform selectivity. nih.gov

Molecular docking studies show that potent inhibitors form significant interactions with amino acid residues in the active sites of the respective h-NTPDase homology models. nih.gov

Modulation of Selectivity through SAR (e.g., h-NTPDase isoforms, SIRT isoforms)

A major success of SAR studies on the this compound scaffold has been the ability to modulate selectivity between closely related enzyme isoforms.

SIRT Isoforms: The parent compound, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide (1a), was a relatively weak SIRT2 inhibitor. elsevierpure.com N-methylation of the sulfonamide (compound 4a) not only increased potency for SIRT2 but also conferred excellent selectivity over SIRT1 and SIRT3. nih.govnorthwestern.edu The methylated analogs were found to be virtually inactive against SIRT1 and SIRT3 at concentrations up to 50 μM, demonstrating that a minor structural modification can profoundly impact isoform selectivity. nih.gov

h-NTPDase Isoforms: Derivatives of the sulfamoyl benzamide scaffold have been identified as selective inhibitors for different h-NTPDase isoforms. nih.gov For example, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (a related but distinct scaffold) was most potent against h-NTPDase1 and h-NTPDase3. nih.gov In contrast, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was a highly potent and selective inhibitor of h-NTPDase8. nih.gov This highlights how varying the substituents on the core structure can precisely direct the inhibitor against specific isoforms involved in different pathological processes. nih.gov

The table below summarizes the inhibitory activities of selected sulfamoyl benzamide derivatives against different h-NTPDase isoforms, illustrating the modulation of selectivity.

Table 1: Inhibitory Activity (IC₅₀) of Sulfamoyl Benzamide Derivatives against h-NTPDase Isoforms

Data sourced from multiple studies. nih.gov

Insufficient Preclinical Data Available for this compound

Following a comprehensive review of scientific literature and databases, it has been determined that there is a lack of specific preclinical biological and pharmacological data for the compound This compound . While research exists for structurally related sulfamoylbenzamide derivatives, the information required to populate the specific sections of the requested article for this exact molecule is not publicly available.

Extensive searches for in vitro and in vivo studies on this compound did not yield specific results regarding its activity as an inhibitor or activator of key enzymes such as h-NTPDase, glucokinase, carbonic anhydrase, or SIRT2. For instance, studies on SIRT2 inhibitors have focused on a related but distinct molecule, 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide. nih.govnih.gov Similarly, research into inhibitors for h-NTPDases and activators for glucokinase has been conducted on other derivatives within the sulfamoyl benzamide class, not on this compound itself. nih.govchitkara.edu.innih.govnih.gov

Furthermore, no specific data was found concerning the evaluation of this compound in cell-based assays, complex in vitro models like organ-on-a-chip systems, or in disease-specific preclinical animal models.

Due to the absence of specific research findings for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The generation of such an article would necessitate speculation or the incorrect attribution of data from related compounds, which would compromise the scientific integrity of the content.

Therefore, the requested article on the preclinical biological evaluation and pharmacological profiling of this compound cannot be produced at this time.

Preclinical Biological Evaluation and Pharmacological Profiling of N 4 Bromophenyl 3 Sulfamoylbenzamide

In Vivo Preclinical Animal Models

Ethical Considerations and Regulatory Guidelines in Preclinical Animal Studies

The use of animals in the preclinical evaluation of new chemical entities like N-(4-bromophenyl)-3-sulfamoylbenzamide is governed by stringent ethical principles and regulatory guidelines to ensure humane treatment and scientific validity. qps.comscireq.com These frameworks are designed to balance the necessity of animal studies for developing potentially life-saving drugs with the moral obligation to minimize animal suffering. animal-journal.eu

A cornerstone of ethical animal research is the principle of the "Three Rs" (3Rs), first described by W. M. S. Russell and R. L. Burch in 1959. wikipedia.orgusda.gov This principle is now embedded in national and international laws governing animal use in science. nc3rs.org.uk The 3Rs provide a framework for conducting more humane animal research and are a mandatory consideration for any research institution. nc3rs.org.ukbps.ac.uk

The Three Rs Framework:

| Principle | Description |

| Replacement | Methods that avoid or replace the use of animals in research where they would otherwise have been used. This includes the use of computer modeling, in vitro methodologies, or employing less sentient organisms. wikipedia.orgbps.ac.uk The ultimate goal is to accelerate the development and use of robust non-animal models. nc3rs.org.uk |

| Reduction | The use of methods that enable researchers to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals. usda.govstanford.edu This involves appropriate experimental design and statistical analysis to ensure studies are not unnecessarily large or duplicative. scireq.comstanford.edu |

| Refinement | The use of methods that alleviate or minimize potential pain, suffering, distress, or lasting harm to the animals used. wikipedia.org This includes improvements in housing, handling, and the provision of appropriate anesthesia and analgesia to minimize discomfort. biobostonconsulting.comapa.org |

Regulatory bodies across the globe have established comprehensive guidelines for preclinical animal studies. In the United States, several layers of oversight are in place. The Animal Welfare Act (AWA) protects warm-blooded animals and requires research facilities to be licensed and subject to unannounced inspections by the U.S. Department of Agriculture (USDA). nih.gov Research funded by the Public Health Service (PHS) must comply with the PHS Policy on Humane Care and Use of Laboratory Animals, which covers all vertebrate animals. nih.gov

A critical component of this oversight is the Institutional Animal Care and Use Committee (IACUC). scireq.com Every research institution must have an IACUC that reviews and approves all proposed animal experiment protocols. nih.gov The committee is responsible for ensuring that the research has a clear scientific purpose, justifies the use and number of animals, and includes procedures to minimize pain and discomfort. apa.orgnih.gov

In the European Union, Directive 2010/63/EU sets the legal framework for the protection of animals used for scientific purposes, making the 3Rs an explicit legal requirement. wikipedia.org Unlike the U.S. system where the review is internal via the IACUC, EU member states must have projects approved by a national competent authority, providing an independent ethical review process. qps.com

Furthermore, the U.S. Food and Drug Administration (FDA) has specific regulations for preclinical studies conducted to support new drug applications. These studies must generally be conducted under Good Laboratory Practices (GLP) to ensure the quality and integrity of the data. utmb.edu In specific cases where human efficacy trials are not ethical or feasible, the FDA's "Animal Rule" allows for approval based on well-controlled animal studies that can reliably predict human clinical benefit. utmb.edufda.govpropharmagroup.com This rule requires that the studies are conducted in accordance with GLP and the Animal Welfare Act. utmb.edu

Recently, there has been a significant push towards reducing reliance on animal testing. The FDA has signaled a move towards accepting "New Approach Methodologies" (NAMs), which include artificial intelligence-based computational models and organ-on-a-chip systems, to supplement or replace traditional animal testing. avma.orgfdamap.com

Researchers have a responsibility to be transparent about their methodologies and findings to avoid needless duplication of experiments. animal-journal.euforskningsetikk.no Guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines have been developed to improve the reporting of research using animals. qps.com

Molecular Mechanism of Action Moa of N 4 Bromophenyl 3 Sulfamoylbenzamide

Identification and Validation of Molecular Targets

The primary molecular targets identified for compounds structurally related to N-(4-bromophenyl)-3-sulfamoylbenzamide are the human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov This family of enzymes, particularly isoforms 1, 2, 3, and 8, plays a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP. Dysregulation of this signaling is implicated in various pathological conditions, including thrombosis, inflammation, and cancer. nih.gov

The identification of h-NTPDases as targets for sulfamoyl benzamide (B126) derivatives was achieved through screening these compounds against the enzymatic activity of four key isoforms. nih.gov For instance, a closely related derivative, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (Compound 3i) , was identified as a potent inhibitor of h-NTPDase1 and h-NTPDase3. nih.gov This validation was based on its ability to reduce the enzymatic activity of these specific isoforms with IC₅₀ values in the micromolar and sub-micromolar range, respectively. nih.gov Such studies suggest that this compound likely shares this or a similar enzyme inhibitory profile due to its core structural motifs.

Another potential, though less directly supported, area of activity for this class of compounds is the inhibition of enzymes like acetylcholinesterase (AChE) and α-glucosidase, as seen with other N-substituted-(4-bromophenyl) benzenesulfonamides. juniperpublishers.com Additionally, a different but related compound, N-(4-Bromophenyl)-3-[[(4-bromophenyl)amino]sulfonyl] benzamide , has been identified as the first inhibitor of the aggregation of the polyglutamine (polyQ) sequence of the huntingtin protein, which is neurotoxic in Huntington's Disease. sigmaaldrich.com

Detailed Analysis of Ligand-Protein Interactions

Molecular docking studies on potent sulfamoyl benzamide derivatives have elucidated the specific interactions that stabilize the ligand-protein complex. The following analysis is based on the documented interactions of the potent h-NTPDase inhibitor, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, with its target enzymes, providing a model for the potential interactions of this compound. nih.gov

Hydrogen bonds are crucial for the binding affinity and specificity of sulfamoyl benzamide derivatives. In the interaction between the related inhibitor and h-NTPDase1, the morpholine (B109124) ring of the inhibitor forms hydrogen bonds with the amino acid residues Trp450, Asp54, and Tyr63. nih.gov The sulfonamide group, a key feature of this compound, is also a prime candidate for forming strong hydrogen bonds within an enzyme's active site, typically involving its N-H donor and O=S=O acceptors. nih.gov

The aromatic rings present in this compound are key for establishing various aromatic interactions. Molecular docking of its potent derivative with h-NTPDase3 revealed a complex set of interactions including:

π-π Stacking: Interactions between the phenyl rings of the inhibitor and aromatic residues in the protein's binding pocket.

π-Cation: Electrostatic interaction between the electron-rich π system of an aromatic ring and an adjacent positively charged amino acid residue.

π-Sulfur: An interaction between the sulfur atom of a methionine or cysteine residue and an aromatic ring of the ligand. nih.gov

These varied aromatic interactions are critical for the stable positioning of the inhibitor.

Molecular docking studies have pinpointed key amino acid residues within the h-NTPDase active sites that interact with sulfamoyl benzamide inhibitors. For the related compound inhibiting h-NTPDase1, the following residues are crucial:

Trp450, Asp54, and Tyr63: Form hydrogen bonds with the inhibitor.

Phe360 and Ile182: Participate in hydrophobic and other non-covalent interactions that stabilize the complex. nih.gov

The specific residues involved highlight the precise chemical environment required for binding.

| Interaction Type | Involved Amino Acid Residues (in h-NTPDase1) |

| Hydrogen Bonding | Trp450, Asp54, Tyr63 |

| Hydrophobic/van der Waals | Phe360, Ile182, Ser361 |

Allosteric vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is crucial for drug design. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the natural substrate. nih.gov In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that alters the activity of the active site. nih.gov

The binding of sulfamoyl benzamide derivatives to h-NTPDases appears to be orthosteric . The molecular docking studies show these inhibitors occupying the active site and interacting with residues known to be involved in substrate binding and catalysis. nih.gov This competitive mode of inhibition is characteristic of orthosteric binders. Allosteric modulators often offer higher subtype selectivity because allosteric sites are generally less conserved across a protein family than the highly conserved active (orthosteric) sites. nih.govresearchgate.net While the studied sulfamoyl benzamides show selectivity for different h-NTPDase isoforms, their mechanism is consistent with direct active site inhibition rather than allosteric modulation. nih.gov

Downstream Cellular and Molecular Pathways

The molecular structure of this compound suggests its potential interaction with key biological pathways, primarily through the modulation of enzymatic activity. Based on the behavior of analogous compounds, a principal mechanism of action is likely the inhibition of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). These enzymes are critical in regulating the concentration of extracellular nucleotides, which are important signaling molecules.

Inhibition of h-NTPDases by compounds structurally similar to this compound leads to a cascade of downstream effects on various cellular and molecular pathways. These are primarily mediated by the increased availability of extracellular adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), which in turn activate purinergic P2 receptors. The subsequent signaling events influence a range of physiological and pathological processes, including inflammation, thrombosis, and cancer progression.

Research into a closely related compound, N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide, has demonstrated potent inhibitory effects on specific h-NTPDase isoforms. This provides a valuable model for understanding the potential downstream effects of this compound.

Interactive Data Table: Inhibitory Activity of a Related Sulfamoyl Benzamide Derivative

Below is a summary of the inhibitory concentrations (IC50) for a structurally similar compound, highlighting its potency against various h-NTPDase isoforms.

| Compound | Target | IC50 (μM) |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 ± 0.13 |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 ± 0.11 |

The inhibition of h-NTPDases can trigger several downstream pathways:

Modulation of Inflammatory Pathways : Extracellular ATP is recognized as a danger-associated molecular pattern (DAMP). Its accumulation due to h-NTPDase inhibition can lead to the activation of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response. This, in turn, can trigger the maturation and release of pro-inflammatory cytokines.

Impact on Platelet Aggregation : ADP is a key mediator of platelet aggregation. By inhibiting the enzymatic degradation of ADP, sulfamoylbenzamide derivatives can potentiate the activation of P2Y receptors on platelets, potentially influencing thrombotic events.

Regulation of Cancer Cell Signaling : The tumor microenvironment is characterized by high concentrations of extracellular nucleotides. The modulation of these signaling molecules by h-NTPDase inhibitors can affect cancer cell proliferation, apoptosis, and angiogenesis.

Induction of Apoptosis and Endoplasmic Reticulum Stress : Other bromophenyl-containing compounds have been shown to induce apoptosis and endoplasmic reticulum stress in cancer cells. For instance, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone has been found to inhibit telomerase and induce apoptosis in liver cancer cells through a mechanism involving endoplasmic reticulum stress and the modulation of downstream signaling molecules like CHOP.

Interactive Data Table: Potential Downstream Pathways Modulated by this compound

This table summarizes the key downstream cellular and molecular pathways that are likely affected by the inhibition of h-NTPDases.

| Primary Effect | Downstream Pathway | Key Molecular Mediators | Potential Cellular Outcome |

| Accumulation of Extracellular ATP | NLRP3 Inflammasome Activation | NLRP3, Caspase-1 | Release of Pro-inflammatory Cytokines |

| Accumulation of Extracellular ADP | Platelet P2Y Receptor Signaling | P2Y1, P2Y12 | Modulation of Platelet Aggregation |

| Altered Purinergic Signaling | Cancer Cell Signaling Pathways | P2X, P2Y Receptors | Effects on Cell Proliferation and Viability |

| Cellular Stress | Endoplasmic Reticulum Stress and Apoptosis | CHOP, Telomerase | Induction of Programmed Cell Death |

Analytical and Structural Characterization Methodologies for N 4 Bromophenyl 3 Sulfamoylbenzamide

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-(4-bromophenyl)-3-sulfamoylbenzamide by providing information on the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the bromophenyl and sulfamoylbenzoyl rings, as well as signals for the amide and sulfonamide N-H protons. The integration of these signals would correspond to the number of protons in each environment, and the coupling patterns would reveal the substitution pattern of the aromatic rings. For instance, data from related N-phenylacetamide and N-(4-bromophenyl)acetamide compounds show characteristic aromatic and amide proton signals. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons attached to the bromine and sulfur atoms, and the various aromatic carbons. Data from related structures like N-(4-bromophenyl)acetamide and other sulfonamides can be used to predict the approximate chemical shifts. rsc.orgresearchgate.net

Interactive Data Table: Predicted NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Amide N-H | 10.0 - 10.5 | N/A |

| Sulfonamide N-H | 9.5 - 10.0 | N/A |

| Aromatic C-H (bromophenyl) | 7.4 - 7.6 | 115 - 135 |

| Aromatic C-H (sulfamoylbenzoyl) | 7.5 - 8.4 | 120 - 145 |

| Carbonyl C=O | N/A | 165 - 168 |

| C-Br | N/A | ~115 |

| C-S | N/A | ~140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H groups, the carbonyl (C=O) group, and the sulfonyl (SO₂) group. While a specific spectrum for the title compound is not available, data from related sulfonamide and benzamide (B126) compounds provide expected ranges for these key functional groups. researchgate.netmdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3300 - 3500 |

| Sulfonamide N-H | Stretching | 3200 - 3400 |

| Carbonyl C=O | Stretching | 1630 - 1680 |

| Sulfonyl S=O | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl S=O | Symmetric Stretching | 1140 - 1180 |

| C-N | Stretching | 1210 - 1335 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide further structural information, with characteristic cleavages occurring at the amide and sulfonamide linkages.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction

To date, a single crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, the crystal structures of several analogous compounds have been determined, providing insight into the likely molecular conformation and intermolecular interactions. For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a related thiourea (B124793) derivative, reveals details about bond lengths, angles, and hydrogen bonding patterns. researchgate.netresearchgate.net Similarly, the structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide shows an L-shaped molecular structure with intermolecular N—H⋯O hydrogen bonds. nih.gov The crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide also provides valuable comparative data on the conformation of the N-(4-bromophenyl)amide moiety. nih.gov

Crystal Data and Structure Refinement

Since the crystal structure of the title compound is not available, a table of its crystal data and structure refinement parameters cannot be provided. However, for the related compound N-(4-Bromophenyl)-4-nitrobenzamide, the following data has been reported. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for N-(4-Bromophenyl)-4-nitrobenzamide

| Parameter | Value |

| Empirical Formula | C₁₃H₉BrN₂O₃ |

| Formula Weight | 321.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.57903 (6) |

| b (Å) | 12.92579 (15) |

| c (Å) | 20.5614 (3) |

| β (°) | 96.0333 (11) |

| Volume (ų) | 1210.24 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.762 |

| Absorption Coefficient (mm⁻¹) | 4.70 |

| F(000) | 640 |

| Crystal Size (mm³) | 0.48 × 0.12 × 0.07 |

| Theta range for data collection (°) | 4.3 to 76.9 |

| Reflections collected | 8049 |

| Independent reflections | 2434 |

| R(int) | 0.025 |

| Final R indices [I>2sigma(I)] | R1 = 0.027, wR2 = 0.075 |

| R indices (all data) | R1 = 0.028, wR2 = 0.076 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. This method relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material on a solid support, and a mobile phase, a solvent or solvent mixture that moves up the stationary phase by capillary action. researchgate.net The separation is based on the polarity of the compounds, where less polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the polar stationary phase and thus travel shorter distances, leading to a lower Rf value. jcsp.org.pkchegg.com

Purity Assessment

For the purity assessment of a synthesized batch of this compound, TLC is an effective first-pass method. A small, dissolved sample of the compound is spotted onto a TLC plate, which is then developed in a suitable solvent system. An ideal solvent system will result in the main compound spot having an Rf value between 0.3 and 0.7, allowing for clear separation from potential impurities.

A common stationary phase for this analysis is silica (B1680970) gel 60 F254, which contains a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp (254 nm). epfl.ch Given the aromatic nature of this compound, it is expected to be UV-active, appearing as a dark spot against a fluorescent green background. libretexts.org

The presence of multiple spots on the developed chromatogram indicates the presence of impurities. The Rf values of these impurity spots can provide clues about their relative polarities compared to the main product.

Table 1: Hypothetical TLC Data for Purity Assessment of this compound

| Spot Number | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Interpretation |

| 1 | 4.5 | 10.0 | 0.45 | This compound |

| 2 | 1.2 | 10.0 | 0.12 | Potential polar impurity |

| 3 | 8.8 | 10.0 | 0.88 | Potential non-polar impurity |

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Chloroform:Methanol (9:1, v/v) Visualization: UV Light (254 nm)

Reaction Monitoring

TLC is an invaluable tool for monitoring the progress of the synthesis of this compound, which is typically formed via an amidation reaction between 3-sulfamoylbenzoic acid and 4-bromoaniline. By taking small aliquots from the reaction mixture at different time intervals and running a TLC, the consumption of the starting materials and the formation of the product can be tracked. libretexts.org

For effective monitoring, a three-lane spotting technique is often employed on the same TLC plate: one lane for the starting material mixture (co-spot of 3-sulfamoylbenzoic acid and 4-bromoaniline), one lane for the reaction mixture, and one lane with a co-spot of the starting materials and the reaction mixture to aid in identification. libretexts.org

As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the intensity of the spot corresponding to the more non-polar product, this compound, will increase. The reaction is generally considered complete when the spots for the limiting starting materials are no longer visible in the reaction mixture lane.

Table 2: Hypothetical TLC Data for Monitoring the Synthesis of this compound

| Time Point | Rf of 3-sulfamoylbenzoic acid | Rf of 4-bromoaniline | Rf of this compound | Observations |

| t = 0 hr | 0.15 | 0.60 | - | Strong spots for both starting materials. |

| t = 2 hr | 0.15 | 0.60 | 0.45 | Faint spots for starting materials, strong product spot. |

| t = 4 hr | - | Faint spot at 0.60 | 0.45 | No visible spot for 3-sulfamoylbenzoic acid, very faint spot for 4-bromoaniline, very strong product spot. |

Stationary Phase: Silica Gel 60 F254 Mobile Phase: Ethyl Acetate:Hexane (1:1, v/v) with 1% acetic acid Visualization: UV Light (254 nm) and Iodine Vapor

The addition of a small amount of acetic acid to the mobile phase can help to suppress the streaking of acidic compounds like 3-sulfamoylbenzoic acid, leading to more defined spots. silicycle.com In addition to UV visualization, an iodine chamber can be used as a secondary, destructive visualization method. Iodine vapor reacts with many organic compounds, causing them to appear as brown spots. libretexts.orgyoutube.com This can be particularly useful if any of the components are not strongly UV-active.

Future Research Directions and Therapeutic Potential of N 4 Bromophenyl 3 Sulfamoylbenzamide

Advancements in Synthetic Chemistry for Novel Analogues

The future synthesis of novel analogues of N-(4-bromophenyl)-3-sulfamoylbenzamide will likely capitalize on emerging chemical technologies to accelerate the drug discovery process. Modern synthetic chemistry is moving towards greater efficiency and complexity, employing methods that allow for the rapid generation of diverse molecular libraries.

Key advancements include:

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of various reaction conditions to quickly identify optimal synthetic pathways, overcoming common roadblocks in medicinal chemistry campaigns. youtube.com

Automated Synthesis Platforms: Robotic systems can be used for the automated production of targeted libraries of compounds, enabling a faster design-make-test-analyze cycle. youtube.com This technology is crucial for efficiently exploring the chemical space around the sulfamoylbenzamide core to establish robust structure-activity relationships (SAR).

Novel Coupling Chemistries: The development of more efficient and versatile coupling reagents and catalysts will facilitate the synthesis of complex benzamide (B126) and sulfonamide derivatives. researchgate.net For instance, peptide coupling reagents like EDCI and HOBt have been used for the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives. researchgate.net

Bioisosteric Replacement: Future synthetic efforts will focus on replacing certain functional groups with bioisosteres to improve pharmacological properties. For example, the sulfamoyl group could be replaced by a sulfoximine, a mono-aza analogue of sulfones, which has shown promise in overcoming toxicities associated with aromatic sulfonamides and improving properties like brain penetration. youtube.com

These synthetic advancements are critical for systematically modifying the this compound structure to enhance target affinity, selectivity, and pharmacokinetic profiles.

Integration of Advanced Computational Methodologies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to guide the design and optimization of new therapeutic agents. beilstein-journals.orgnih.gov For sulfamoylbenzamide-based compounds, these methodologies can accelerate the identification of promising new analogues and provide deep insights into their mechanisms of action.

Future integration of computational tools will likely involve:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known (from X-ray crystallography or NMR), SBDD techniques like molecular docking can be used to predict how different sulfamoylbenzamide analogues will bind. beilstein-journals.orgnih.gov This allows for the rational design of modifications to improve binding affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. nih.gov These techniques use the information from a set of known active and inactive molecules to build models that can predict the activity of novel, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target interaction, allowing researchers to understand the stability of the binding complex and the specific interactions that contribute to it over time. co-ac.com

Artificial Intelligence (AI) and Machine Learning: AI-driven tools can analyze vast datasets to predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel molecules, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. youtube.com

By combining these in silico techniques, researchers can more efficiently navigate the vast chemical space of possible sulfamoylbenzamide derivatives, reducing the time and cost associated with synthesizing and testing new compounds. beilstein-journals.org

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The sulfamoylbenzamide scaffold has demonstrated activity against a range of biological targets, suggesting a broad therapeutic potential that warrants further exploration. Research has identified several promising applications for derivatives of this chemical class.

| Therapeutic Target | Potential Application | Key Findings |

| STAT3 Signaling Pathway | Cancer Therapy | N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the IL-6/STAT3 signaling pathway, inhibiting the phosphorylation of STAT3. Compound B12, an analogue, showed potent activity in tumor cell lines and suppressed tumor growth in animal models. nih.gov |

| Hepatitis B Virus (HBV) Capsid Assembly | Antiviral Therapy | Sulfamoylbenzamide-based compounds act as capsid assembly modulators (CAMs), disrupting the HBV replication cycle by causing the formation of empty, non-functional capsids. nih.govnih.gov NVR 3-778 is a well-researched sulfamoylbenzamide CAM that has entered clinical trials. nih.gov |

| Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) | Inflammation, Thrombosis, Cancer | Sulfamoyl-benzamide derivatives have been synthesized and screened for inhibitory activity against h-NTPDase isoforms. These enzymes are involved in various pathological processes, making them attractive therapeutic targets. researchgate.net |

| Glucokinase (GK) | Type 2 Diabetes | A series of sulfamoyl benzamide derivatives have been designed as potential glucokinase (GK) activators. In silico and in vivo studies have shown their potential to reduce blood glucose levels, making them initial hits for developing novel antidiabetic agents. researchgate.net |

Future research will focus on optimizing the existing analogues for these targets and screening sulfamoylbenzamide libraries against other disease-relevant proteins to uncover new therapeutic uses.

Development of Next-Generation Sulfamoylbenzamide-Based Agents

The development of next-generation agents based on the this compound scaffold will be a culmination of the advancements in synthesis, computational design, and pharmacological understanding. The goal is to create highly potent and selective drug candidates with optimized safety and pharmacokinetic profiles.

Key strategies for developing these next-generation agents include: